molecular formula C9H16N4O2 B1480370 2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol CAS No. 2098013-94-4

2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol

Cat. No.: B1480370
CAS No.: 2098013-94-4
M. Wt: 212.25 g/mol
InChI Key: NTZUDRHTPJCRAA-UHFFFAOYSA-N
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Description

2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C9H16N4O2 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A variety of pyrimidin-4-yl- and pyrazolopyrimidin-yl ethan-1-amines, which may include compounds similar to 2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol, have been synthesized through cyclization and other synthetic steps. These compounds are of interest due to their potential biological activities and as intermediates in chemical synthesis. For instance, Svete et al. (2015) discussed a four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, elucidating the potential for generating diverse molecular structures via modification of pyrimidin-4-yl components (Svete, Šenica, Petek, & Grošelj, 2015).

Biological Activity

Research into the biological activities of pyrimidin-4-yl derivatives has indicated potential applications in the inhibition of enzymes such as 15-lipoxygenase (15-LO), which is significant in the context of inflammatory diseases. Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and evaluated them as potential inhibitors of 15-LO, revealing some compounds with notable inhibitory activity (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

Sensor Applications

Pyrimidin-4-yl derivatives have also been explored for sensor applications, such as the detection of metal ions. Yadav and Singh (2018) designed and characterized fluorescent sensors based on pyrimidin-4-ol structures for selective recognition of aluminum ions. Their work highlights the versatility of pyrimidin-4-yl derivatives in creating sensitive and selective sensors for environmental and biological applications (Yadav & Singh, 2018).

Crystal Structure and Molecular Interaction Studies

The study of crystal structures and molecular interactions of pyrimidin-4-yl derivatives provides insights into their potential applications in drug design and material science. For instance, compounds with pyrimidin-4-yl groups have been analyzed for their hydrogen-bonding patterns, electronic structures, and assembly in crystals. Such studies are crucial for understanding how these compounds interact at the molecular level, which is essential for designing compounds with specific biological activities or material properties (Glidewell, Insuasty, Cobo, & Glidewell, 2009).

Properties

IUPAC Name

2-[[6-(2-aminoethoxy)pyrimidin-4-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-13(3-4-14)8-6-9(12-7-11-8)15-5-2-10/h6-7,14H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZUDRHTPJCRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol
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2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol
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